

Chemical and physical properties of isocitric acid lactone.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isocitric acid lactone*

Cat. No.: B145839

[Get Quote](#)

An In-Depth Technical Guide to the Chemical and Physical Properties of **Isocitric Acid Lactone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitric acid lactone, a derivative of isocitric acid, is a molecule of significant interest in biochemistry and medicinal chemistry. As an intermediate in the Krebs cycle, its parent compound, isocitric acid, plays a pivotal role in cellular metabolism. The lactone form, which readily forms from isocitric acid, possesses its own unique chemical and physical properties that are crucial for researchers in various fields, from metabolic studies to drug design. This technical guide provides a comprehensive overview of the chemical and physical properties of **isocitric acid lactone**, with a focus on practical applications and experimental insights.

Chemical Properties

Isocitric acid lactone is a γ -lactone, formed by the intramolecular esterification of the γ -hydroxyl group and one of the carboxyl groups of isocitric acid. This cyclization has a profound impact on its chemical behavior and stability.

Structure and Stereochemistry

The chemical structure of **isocitric acid lactone** is characterized by a five-membered lactone ring with two carboxylic acid substituents. The molecule has two chiral centers, giving rise to

four possible stereoisomers. The naturally occurring and biologically active form is the (-)-d-threo isomer. The absolute configuration of **isocitric acid lactone** has been established through stereoselective synthesis.[1][2]

Caption: Chemical structure of **Isocitric Acid Lactone**.

Reactivity and Stability

Isocitric acid lactone is susceptible to hydrolysis, especially under basic conditions, which opens the lactone ring to form isocitric acid. This equilibrium is pH-dependent. The lactone is more stable in acidic to neutral conditions.[3] The presence of the two carboxylic acid groups influences its acidity and potential for salt formation.

Physical Properties

The physical properties of **isocitric acid lactone** are essential for its handling, purification, and analysis.

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₆	[4][5]
Molecular Weight	174.11 g/mol	[4][5]
Appearance	White to almost white powder	[6][7]
Melting Point	162-165 °C	[6][7][8][9]
Boiling Point	586.80 °C (Predicted)	[4]
Solubility	Slightly soluble in water, DMSO, and methanol.	[9]
pKa (Strongest Acidic)	3.45 (Predicted)	[10]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the identification and characterization of **isocitric acid lactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of **isocitric acid lactone**.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the methylene group. The chemical shifts and coupling constants provide information about the stereochemistry of the molecule.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the lactone and carboxylic acids, as well as the carbons within the ring structure.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **isocitric acid lactone**, confirming its identity. The trimethylsilyl (TMS) derivative is often used for GC-MS analysis.[12][13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum of **isocitric acid lactone** will exhibit characteristic absorption bands for the C=O stretching of the lactone (typically around 1770 cm⁻¹) and the carboxylic acids (around 1720 cm⁻¹), as well as the O-H stretching of the carboxylic acid groups.

Synthesis and Purification

Several synthetic routes to **isocitric acid lactone** have been developed, often focusing on stereoselective methods to obtain the desired isomer.[1][2][16][17]

Experimental Protocol: Stereoselective Synthesis

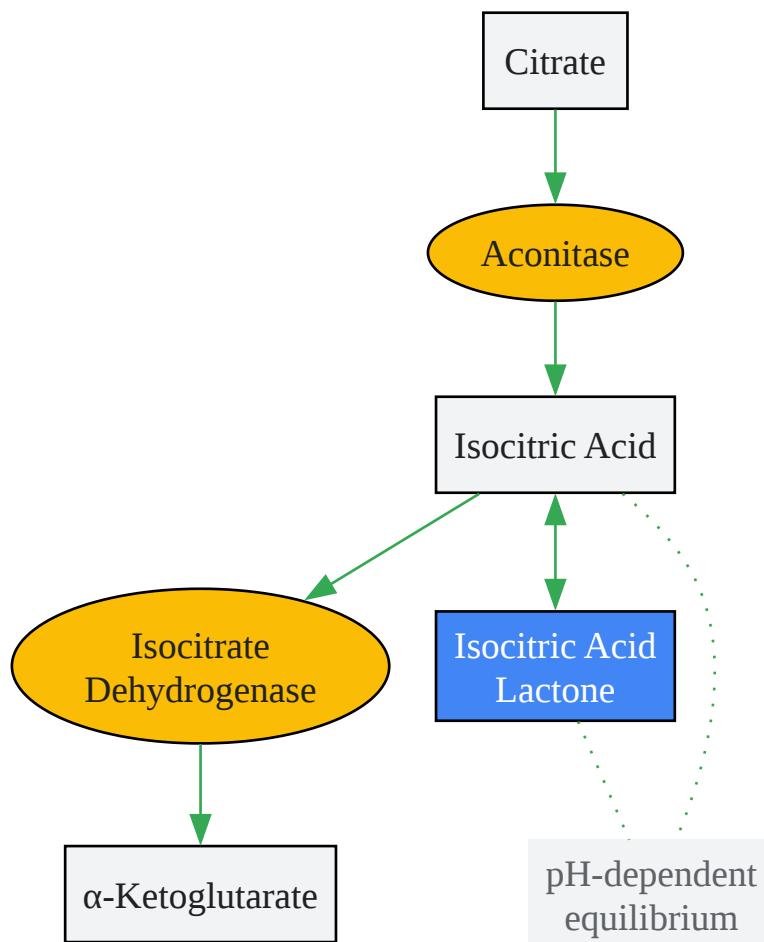
This protocol is a conceptual outline based on reported synthetic strategies.

- Starting Material: A common starting material is D-malic acid.[1][16][17]
- Alkylation: Stereoselective alkylation of a chiral precursor derived from D-malic acid is a key step.[2]

- Cyclization: Acid-catalyzed intramolecular cyclization leads to the formation of the lactone ring.
- Purification: The crude product is purified by column chromatography or recrystallization.[18]

[Click to download full resolution via product page](#)

Caption: General workflow for the stereoselective synthesis of **isocitric acid lactone**.


Purification by Crystallization

High-purity **isocitric acid lactone** can be obtained through crystallization.[19]

- Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
- Cooling: Slowly cool the solution to induce crystallization.
- Filtration: Collect the crystals by filtration.
- Drying: Dry the crystals under vacuum.

Biological Significance

Isocitric acid, the precursor to the lactone, is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate.[2] The lactone itself may have biological activities and is often studied in the context of metabolic regulation.

[Click to download full resolution via product page](#)

Caption: Involvement of isocitric acid and its lactone in the Krebs cycle.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of **isocitric acid lactone**. A thorough understanding of its structure, reactivity, and analytical characteristics is paramount for researchers engaged in metabolic studies, natural product chemistry, and drug development. The provided protocols and data serve as a valuable resource for the synthesis, purification, and characterization of this important biomolecule.

References

- Bonini, C., et al. (1983). Syntheses of (-)-**Isocitric Acid Lactone** and (-)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. *The Journal of Organic Chemistry*. [\[Link\]](#)[\[1\]](#)[\[17\]](#)

- American Chemical Society. (n.d.). Syntheses of (-)-**Isocitric Acid Lactone** and (-)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids.
- SLS Ireland. (n.d.). **Isocitric acid lactone**, 97%. [Link][9]
- ChemBK. (2024). **DL-Isocitric acid lactone**. [Link][10]
- Human Metabolome Database. (2022). Showing metabocard for **DL-Isocitric acid lactone** (HMDB0341313). [Link][11]
- NIST. (n.d.).
- NIST. (n.d.).
- Kamzolova, S. V., & Morgunov, I. G. (2023). Large-Scale Production of Isocitric Acid Using *Yarrowia lipolytica* Yeast with Further Down-Stream Purification.
- PubChem. (n.d.). Isocitric lactone acid, bis(trimethylsilyl) ester. [Link][16]
- Aurich, A., et al. (2017). Improved Isolation of Microbiologically Produced (2R,3S)-Isocitric Acid by Adsorption on Activated Carbon and Recovery with Methanol. *Organic Process Research & Development*. [Link][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DL-Isocitric acid lactone | 4702-32-3 | FI67000 [biosynth.com]
- 5. DL-Isocitric Acid Lactone | CymitQuimica [cymitquimica.com]
- 6. DL-ISOCITRIC ACID LACTONE | 4702-32-3 [chemicalbook.com]
- 7. DL-ISOCITRIC ACID LACTONE - Safety Data Sheet [chemicalbook.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. chembk.com [chembk.com]
- 10. Human Metabolome Database: Showing metabocard for DL-Isocitric acid lactone (HMDB0341313) [hmdb.ca]

- 11. DL-ISOCITRIC ACID LACTONE(4702-32-3) 13C NMR spectrum [chemicalbook.com]
- 12. Isocitric acid lactone, 2TMS derivative [webbook.nist.gov]
- 13. Isocitric acid lactone, 2TMS derivative [webbook.nist.gov]
- 14. Isocitric acid lactone, 2TMS derivative [webbook.nist.gov]
- 15. Isocitric lactone acid, bis(trimethylsilyl) ester | C12H22O6Si2 | CID 553088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bocsci.com [bocsci.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Large-Scale Production of Isocitric Acid Using *Yarrowia lipolytica* Yeast with Further Down-Stream Purification - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of isocitric acid lactone.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145839#chemical-and-physical-properties-of-isocitric-acid-lactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com